molecular formula C21H20ClNO2 B1453419 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160262-95-2

6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1453419
M. Wt: 353.8 g/mol
InChI Key: QNRLYXFYXQPCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research. It has a molecular formula of C21H20ClNO2 and a molecular weight of 353.85 .


Molecular Structure Analysis

The molecular structure of “6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2-position with a propoxyphenyl group and at the 4-position with a carbonyl chloride group . The molecule also has two methyl groups at the 6 and 8 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” are not fully detailed in the available resources. It has a molecular weight of 353.85 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the sources I have access to.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including structures similar to 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, are extensively studied for their anticorrosive properties. These compounds exhibit excellent effectiveness against metallic corrosion, primarily due to their ability to form stable chelating complexes with metal surfaces through coordination bonding. The high electron density of quinoline derivatives, facilitated by polar substituents like hydroxyl, methoxy, and amino groups, allows for effective adsorption and protection of metals against corrosion. This application is particularly relevant in industries where metal preservation is crucial, showcasing the compounds' potential in creating more durable and resistant materials (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds are fundamental aspects of medicinal chemistry and materials science. Propargylic alcohols have been identified as versatile building blocks for constructing polycyclic systems, including pyridines, quinolines, and isoquinolines, which are pivotal in drug discovery. These six-membered heterocycles are integral to a broad spectrum of biological activities and are components of vitamins, nucleic acids, pharmaceuticals, and agrochemicals. The efficient generation of these cyclic systems from propargylic alcohols underscores the role of 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride analogs in advancing synthetic methodologies for developing new therapeutic agents and functional materials (Mishra, Nair, & Baire, 2022).

Environmental Remediation

Quinoline compounds, including those structurally related to 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, are noted for their environmental impact, particularly in water contamination scenarios. The degradation of quinoline and its derivatives is a significant concern due to their potential carcinogenic, teratogenic, and mutagenic effects. Advanced oxidation processes, including photocatalysis, have been explored for the effective degradation of quinoline derivatives. These methods aim to enhance the degradation efficiency and utilize the nitrogen and carbon content of quinoline compounds without adverse environmental impacts. Such research is pivotal in addressing the challenges of quinoline pollution and in the development of more sustainable and eco-friendly chemical processes (Luo et al., 2020).

properties

IUPAC Name

6,8-dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-4-8-25-16-7-5-6-15(11-16)19-12-18(21(22)24)17-10-13(2)9-14(3)20(17)23-19/h5-7,9-12H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRLYXFYXQPCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180168
Record name 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160262-95-2
Record name 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160262-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.